molecular formula C9H10O3S B1313176 Ethyl 3-oxo-3-(thiophen-3-yl)propanoate CAS No. 53090-46-3

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Cat. No.: B1313176
CAS No.: 53090-46-3
M. Wt: 198.24 g/mol
InChI Key: UVFAIFOWWYWRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is an organic compound with the molecular formula C9H10O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ester functional group and a ketone group

Scientific Research Applications

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling . Personal protective equipment, including gloves and eye protection, should be used .

Biochemical Analysis

Biochemical Properties

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it has been reported to undergo bioreduction by enzymes such as dehydrogenases from Exiguobacterium sp. and Thermoanaerobacter sp., leading to the production of intermediates used in pharmaceutical synthesis

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic fluxes. For example, in the production of duloxetine intermediates, this compound is involved in the bioreduction process, which is essential for the synthesis of the antidepressant drug . These cellular effects highlight the compound’s importance in pharmaceutical research and development.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound exerts its effects through binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with dehydrogenases, leading to the reduction of the compound and the formation of specific intermediates . These molecular interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable when stored in a dark, dry place at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its activity over extended periods, making it suitable for various research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound undergoes bioreduction by dehydrogenases, leading to the formation of intermediates used in pharmaceutical synthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns influence the compound’s activity and function within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via esterification and subsequent Claisen condensation to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding ethyl 3-hydroxy-3-(thiophen-3-yl)propanoate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Thiophene-3-carboxylic acid derivatives.

    Reduction: Ethyl 3-hydroxy-3-(thiophen-3-yl)propanoate.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(thiophen-3-yl)propanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from the reducing agent to form the corresponding alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.

    Ethyl 3-oxo-3-(furan-3-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl 3-oxo-3-(pyridin-3-yl)propanoate: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-oxo-3-thiophen-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAIFOWWYWRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441393
Record name ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53090-46-3
Record name ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-isopropylcyclohexylamine (5.64 g) in THF (80 mL) cooled to -78° C. under nitrogen was added nBuLi (25 mL, 1.6M in hexane) and the mixture was stirred for 30 min. EtOAc (1.95 mL) was added and after a further 30 min., 3-thiophene carbonyl chloride (from Step 1) dissolved in 3 mL THF was added. After 30 min., 1N HCl (75 mL) was added followed by brine and EtOAc. The organic layer was separated, dried and concentrated. Purification by column chromatography (5% EtOAc/hexane) afforded the title compound as an oil.
Quantity
5.64 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.